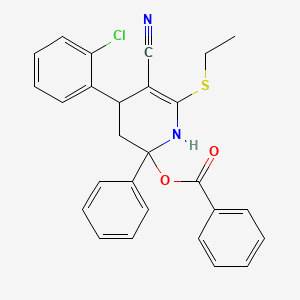![molecular formula C20H15BrN2O5 B11518768 6-bromo-2-oxo-N'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2H-chromene-3-carbohydrazide](/img/structure/B11518768.png)
6-bromo-2-oxo-N'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-4-(PROP-2-EN-1-YLOXY)BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a bromine atom at the 6th position of the chromene ring, a carbonyl group at the 3rd position, and a benzohydrazide moiety attached to the chromene core. The prop-2-en-1-yloxy group further modifies the benzohydrazide, potentially enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-4-(PROP-2-EN-1-YLOXY)BENZOHYDRAZIDE typically involves multiple steps:
Synthesis of 6-Bromo-2H-chromene-3-carboxylic acid: This can be achieved by bromination of 2H-chromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling with 4-(Prop-2-en-1-yloxy)benzohydrazide: The acid chloride is reacted with 4-(prop-2-en-1-yloxy)benzohydrazide in the presence of a base like triethylamine (TEA) or pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the chromene ring or the benzohydrazide moiety can yield corresponding alcohols or amines.
Substitution: The bromine atom at the 6th position of the chromene ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Studying its effects on cellular processes and pathways, particularly those related to inflammation and cancer.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-4-(PROP-2-EN-1-YLOXY)BENZOHYDRAZIDE is not fully understood. it is believed to exert its effects through several pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors involved in inflammation, cell proliferation, or apoptosis.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
4-(Prop-2-en-1-yloxy)benzohydrazide: Another precursor used in the synthesis.
Other Chromene Derivatives: Compounds with similar chromene cores but different substituents, such as 6-chloro-2H-chromene-3-carboxylic acid or 6-methyl-2H-chromene-3-carboxylic acid.
Uniqueness
N’-(6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL)-4-(PROP-2-EN-1-YLOXY)BENZOHYDRAZIDE is unique due to the combination of its brominated chromene core and the prop-2-en-1-yloxybenzohydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
Properties
Molecular Formula |
C20H15BrN2O5 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
6-bromo-2-oxo-N'-(4-prop-2-enoxybenzoyl)chromene-3-carbohydrazide |
InChI |
InChI=1S/C20H15BrN2O5/c1-2-9-27-15-6-3-12(4-7-15)18(24)22-23-19(25)16-11-13-10-14(21)5-8-17(13)28-20(16)26/h2-8,10-11H,1,9H2,(H,22,24)(H,23,25) |
InChI Key |
VMFJLLWSFPDJLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11518687.png)
![3-Imino-3-morpholin-4-yl-2-[(4-nitro-phenyl)-hydrazono]-propionitrile](/img/structure/B11518701.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione](/img/structure/B11518705.png)
![3-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11518708.png)
![Ethyl 1-{[3'-(3-chloro-4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11518715.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B11518732.png)
![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11518737.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B11518739.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11518746.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11518762.png)
![(2E)-[2-(4-methoxyphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B11518773.png)
![2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518776.png)
![7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11518779.png)
